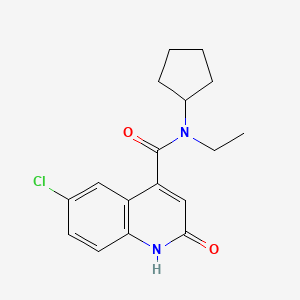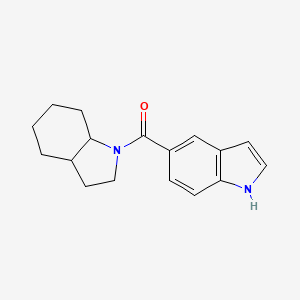
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. CPP is a selective inhibitor of the protein kinase Mζ (PKMζ), which is involved in the maintenance of long-term memory.
Mechanism of Action
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide selectively inhibits PKMζ, which is involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC), and it is thought to be involved in the maintenance of long-term potentiation (LTP), a process that underlies memory formation. By inhibiting PKMζ, 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide disrupts the maintenance of LTP and impairs long-term memory.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to impair long-term memory in animal models. In addition, it has been found to have anxiolytic effects, reducing anxiety in rats. 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the brain, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of PKMζ, meaning that it can be used to study the effects of PKMζ inhibition specifically. However, one limitation of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide is that it has a short half-life, meaning that it may need to be administered repeatedly in order to maintain its effects.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKMζ. Another area of interest is the study of the effects of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide on other cognitive processes, such as attention and decision-making. Finally, the potential therapeutic applications of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in the treatment of memory disorders, such as Alzheimer's disease, should be explored further.
Synthesis Methods
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form 1-(2-fluorophenyl)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with pyrrolidine and 4-hydrazinobenzoic acid to form 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide.
Scientific Research Applications
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been found to be a useful tool in the study of long-term memory. PKMζ is known to play a critical role in the maintenance of long-term memory, and 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to selectively inhibit this protein kinase. By using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide to block PKMζ activity, researchers can study the effects of long-term memory loss in animal models.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-5-1-2-6-15(14)21-12-13(11-19-21)16(22)18-7-10-20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLYGIHZBQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CN(N=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)


![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)